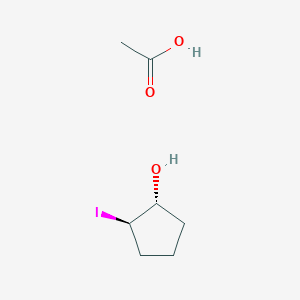
Benzenesulfonamide, m-(bis(2-chloroethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, m-(bis(2-chloroethyl)amino)- is a chemical compound with the molecular formula C10H14Cl2N2O2S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzenesulfonamide group and a bis(2-chloroethyl)amino group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- typically involves the reaction of benzenesulfonamide with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- is carried out on a larger scale using similar synthetic routes. The process is optimized to achieve high yields and purity of the final product. Industrial production may involve the use of advanced equipment and techniques to ensure the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, m-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Benzenesulfonamide, m-(bis(2-chloroethyl)amino)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.
Industry: The compound is used in the synthesis of dyes, photochemicals, and disinfectants.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells.
Comparación Con Compuestos Similares
Benzenesulfonamide, m-(bis(2-chloroethyl)amino)- can be compared with other similar compounds, such as:
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent used in cancer treatment.
The uniqueness of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- lies in its combination of the benzenesulfonamide and bis(2-chloroethyl)amino groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
58278-30-1 |
|---|---|
Fórmula molecular |
C10H14Cl2N2O2S |
Peso molecular |
297.20 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H14Cl2N2O2S/c11-4-6-14(7-5-12)9-2-1-3-10(8-9)17(13,15)16/h1-3,8H,4-7H2,(H2,13,15,16) |
Clave InChI |
ICLAZKSYPNSCDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)

![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)





